REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13]O)=[CH:9][CH:8]=1)[CH3:2].C(N(CC)CC)C.S([Cl:27])(C)(=O)=O>ClCCl>[CH2:1]([O:3][C:4](=[O:15])[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][Cl:27])=[CH:9][CH:8]=1)[CH3:2]
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Name
|
|
Quantity
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2.9 g
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Type
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reactant
|
Smiles
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C(C)OC(CCC1=CC=C(C=C1)CO)=O
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Name
|
|
Quantity
|
4 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The solution was stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
the solution was washed with 1N aqueous hydrochloric acid
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (anhydrous magnesium sulfate)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |